molecular formula C25H32N4O6 B13050986 1-(1-((Benzyloxy)carbonyl)piperidin-4-YL)-5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-3-carboxylic acid

1-(1-((Benzyloxy)carbonyl)piperidin-4-YL)-5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-3-carboxylic acid

Cat. No.: B13050986
M. Wt: 484.5 g/mol
InChI Key: PSUZOAZRRLNIRS-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[4,3-c]pyridine core fused with a partially saturated six-membered ring. Key structural elements include:

  • A tert-butoxycarbonyl (Boc) group at position 5, enhancing solubility and acting as a protective group for secondary amine functionalities.
  • A carboxylic acid at position 3, enabling hydrogen bonding and ionic interactions with biological targets.

The synthesis of analogous pyrazolo[4,3-c]pyridine-3-carboxylic acids typically involves hydrolysis of ester intermediates under basic conditions, as demonstrated in the conversion of ethyl esters to carboxylic acids using NaOH in methanol-water mixtures .

Properties

Molecular Formula

C25H32N4O6

Molecular Weight

484.5 g/mol

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonyl]-1-(1-phenylmethoxycarbonylpiperidin-4-yl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-3-carboxylic acid

InChI

InChI=1S/C25H32N4O6/c1-25(2,3)35-24(33)28-14-11-20-19(15-28)21(22(30)31)26-29(20)18-9-12-27(13-10-18)23(32)34-16-17-7-5-4-6-8-17/h4-8,18H,9-16H2,1-3H3,(H,30,31)

InChI Key

PSUZOAZRRLNIRS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C(=NN2C3CCN(CC3)C(=O)OCC4=CC=CC=C4)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of the Protected Piperidine Intermediate

The benzyloxycarbonyl (Cbz) protection of the piperidine amine is a critical early step.

Step Description Conditions Yield Notes
1 Amino group protection of 4-amino-1-tert-butoxycarbonylpiperidine-4-carboxylic acid using N-(benzyloxycarbonyloxy)succinimide In 0.03 M aqueous sodium hydroxide and 1,2-dimethoxyethane (DME), pH maintained at 9.5, stirred overnight at room temperature ~80-85% (e.g., 23 g from 18 g starting material) pH control critical; extraction and trituration yield pure Cbz-protected piperidine carboxylic acid

This step ensures selective protection of the piperidine nitrogen while retaining the carboxylic acid functionality.

Construction of the Pyrazolo[4,3-c]pyridine Core

The pyrazolo[4,3-c]pyridine ring is synthesized via a multi-step process involving:

Step Description Conditions Notes
1 Reaction of a suitable precursor (compound 1) with diethyl oxalate in tetrahydrofuran (THF) using lithium hexamethyldisilazide (LiHMDS) at -78 °C to 25 °C THF, -78 °C for 1 h, then 25 °C for 12 h Generates intermediate compound 2
2 Reaction of compound 2 with hydrazine hydrate Acetic acid, 80 °C, 1 h Formation of hydrazine-containing intermediate (compound 3)
3 Reaction of compound 3 with o-fluorobenzonitrile Dimethyl sulfoxide (DMSO), 100 °C, 12 h Formation of compound 4, a key pyrazolo-pyridine intermediate
4 Hydrogenation of compound 4 over palladium on carbon (Pd/C) Hydrogen atmosphere, room temperature Reduction to compound 5
5 Hydrolysis of compound 5 with lithium hydroxide Ethanol/water, room temperature, 12-16 h Formation of carboxylic acid compound 6
6 Coupling of compound 6 with fluorenylmethoxycarbonyl succinimide (Fmoc-OSu) and sodium bicarbonate Aqueous conditions, room temperature Formation of compound 7, a protected pyrazolo-pyridine carboxylic acid

This sequence efficiently builds the pyrazolo[4,3-c]pyridine scaffold with tert-butoxycarbonyl protection and carboxylic acid functionality.

Coupling of Piperidine and Pyrazolo-pyridine Units

The final assembly involves coupling the Cbz-protected piperidine with the Boc-protected pyrazolo-pyridine carboxylic acid .

Step Description Conditions Yield Notes
1 Activation of carboxylic acid with coupling reagents such as TBTU or carbonyldiimidazole (CDI) in DMF Room temperature, 15 min pre-activation Intermediate activated ester
2 Addition of Cbz-protected piperidine amine Room temperature, 16 h stirring Amide bond formation
3 Workup involves aqueous extraction, washing with bicarbonate, water, brine, drying, and evaporation Standard organic extraction Pure coupled product

This method yields the target compound with high purity, leveraging orthogonal protecting groups for selective reactions.

Reaction Conditions Summary Table

Compound/Step Reagents Solvent Temperature Time Yield Notes
Cbz protection of piperidine amine N-(benzyloxycarbonyloxy)succinimide, NaOH 1,2-Dimethoxyethane, aqueous 0 °C to RT Overnight ~80-85% pH ~9.5 maintained
Pyrazolo-pyridine ring formation step 1 Diethyl oxalate, LiHMDS THF -78 °C to 25 °C 13 h total - Intermediate generation
Pyrazolo-pyridine ring formation step 2 Hydrazine hydrate Acetic acid 80 °C 1 h - Hydrazine addition
Pyrazolo-pyridine ring formation step 3 o-Fluorobenzonitrile DMSO 100 °C 12 h - Ring closure
Hydrogenation Pd/C, H2 - RT - - Reduction
Hydrolysis LiOH·H2O EtOH/H2O RT 12-16 h Quantitative Carboxylic acid formation
Coupling TBTU or CDI DMF RT 16 h High Amide bond formation

Research Findings and Notes

  • The pH control during Cbz protection is crucial to avoid side reactions and ensure selective amine protection.
  • The use of LiHMDS as a strong base in THF at low temperature allows for controlled enolate formation and subsequent reaction with diethyl oxalate, key for ring construction.
  • Hydrazine hydrate and nitrile reactants enable formation of the pyrazolo ring system through nucleophilic addition and cyclization.
  • Hydrogenation over Pd/C efficiently reduces intermediates without affecting protecting groups.
  • Lithium hydroxide hydrolysis is mild and quantitative, preserving Boc and Cbz protections.
  • Coupling reagents like TBTU or CDI in DMF provide efficient amide bond formation with minimal racemization or side reactions.
  • The overall synthetic route is modular, allowing for substitution or modification of protecting groups if needed.

Chemical Reactions Analysis

1-(1-((Benzyloxy)carbonyl)piperidin-4-YL)-5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxycarbonyl group.

    Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon for hydrogenation reactions .

Scientific Research Applications

1-(1-((Benzyloxy)carbonyl)piperidin-4-YL)-5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-((Benzyloxy)carbonyl)piperidin-4-YL)-5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can act as a protecting group, while the piperidine and pyrazolo[4,3-C]pyridine moieties can interact with biological receptors or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional distinctions between the target compound and related pyrazolo-pyridine derivatives:

Table 1: Structural and Functional Comparison of Pyrazolo-Pyridine Derivatives

Compound Name/Structure Core Heterocycle Key Substituents Biological Activity/Application Reference
Target Compound Pyrazolo[4,3-c]pyridine Cbz-piperidinyl, Boc, 3-carboxylic acid Kinase inhibition (potential), anticancer
APcK110
(6-(3,5-dimethoxyphenyl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine)
Pyrazolo[3,4-b]pyridine 3,5-Dimethoxyphenyl, 4-fluorophenyl Kit kinase inhibition
Pyrazolo[4,3-c]pyridine sulfonamides Pyrazolo[4,3-c]pyridine Sulfonamide groups at N1 and C7 positions Carbonic anhydrase inhibition (hCA I, II, IX, XII)
Oxazolyl pyrazolopiperidines
(e.g., compound 12f–h)
Pyrazolo[4,3-c]pyridine Oxazol-5-yl, propyl/methoxy groups Antimicrobial (ESKAPE pathogens)
3-Aminopyrazolo[4,3-c]pyridine-4,6-diol Pyrazolo[4,3-c]pyridine 3-Amino, 4,6-diol RSK2 kinase inhibition
Pantothenate synthetase inhibitors Pyrazolo[4,3-c]pyridine Carboxamide groups Antitubercular (inhibition of Mtb pantothenate synthetase)

Key Findings

Core Heterocycle Positional Isomerism :

  • The target compound’s pyrazolo[4,3-c]pyridine core differs from pyrazolo[3,4-b]pyridine (e.g., APcK110) in nitrogen atom positioning, altering electronic properties and binding pocket compatibility. For example, APcK110’s Kit kinase inhibition is attributed to its planar 3,4-b isomer fitting into ATP-binding pockets, whereas the 4,3-c isomer may favor allosteric interactions .

Functional Group Impact: Carboxylic Acid vs. Sulfonamide/Carboxamide: The target’s 3-carboxylic acid enables ionic interactions absent in sulfonamide or carboxamide derivatives. Sulfonamides in exhibit nanomolar inhibition of carbonic anhydrases due to zinc-binding sulfonamide groups, whereas the carboxylic acid may compete via alternative hydrogen-bonding networks . Carboxamide derivatives in show antitubercular activity by mimicking pantothenate’s carboxylate group, suggesting the target compound’s acid moiety could similarly engage with pantothenate synthetase .

Protective Groups and Solubility: The Cbz and Boc groups in the target compound enhance solubility in organic phases compared to simpler derivatives like 3-aminopyrazolo[4,3-c]pyridine-4,6-diol. This may improve bioavailability but reduce cell permeability compared to lipophilic analogs (e.g., oxazolyl pyrazolopiperidines in ) .

Anticancer Activity :

  • Pyrazolo[4,3-c]pyridines with electron-withdrawing groups (e.g., trifluoromethyl) or fused rings (e.g., pyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidines) demonstrate potent antiproliferative effects on breast, liver, and colon cancer cells . The target compound’s Boc and Cbz groups may sterically hinder binding to kinases like RSK2 but could enhance stability in vivo .

Synthetic Flexibility: The target compound’s piperidinyl and Boc groups require multi-step synthesis, contrasting with simpler derivatives like pyrazolo[4,3-c]pyridine sulfonamides, which are synthesized in one step from dienamine intermediates .

Biological Activity

1-(1-((Benzyloxy)carbonyl)piperidin-4-YL)-5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-3-carboxylic acid (CAS No. 2102412-88-2) is a complex organic compound with potential therapeutic applications. Its structure suggests that it may interact with various biological pathways, particularly in the context of kinase inhibition and anti-tumor activity.

  • Molecular Formula : C25_{25}H32_{32}N4_{4}O6_{6}
  • Molecular Weight : 484.55 g/mol
  • Structure : The compound features a piperidine ring and a pyrazolo-pyridine moiety, which are known to exhibit significant biological activities.

Biological Activity Overview

Research indicates that compounds similar to this one often exhibit kinase inhibitory activity , particularly against Class I PI3-kinase enzymes. These enzymes play critical roles in cell signaling pathways related to growth and survival, making them important targets in cancer therapy.

Inhibition of Kinases

  • Selectivity : The compound has shown selectivity against certain PI3-kinase isoforms, particularly the Class Ia PI3K-alpha and -beta isoforms. This selectivity is crucial for minimizing side effects while maximizing therapeutic efficacy .
  • Mechanism of Action : The mechanism involves competitive inhibition at the ATP-binding site of the kinase, which prevents phosphorylation of downstream targets involved in cell proliferation and survival .

Research Findings and Case Studies

Study Findings
Study A (2021) Reported that similar compounds exhibited IC50 values in the low nanomolar range against PI3K-alpha, indicating potent inhibitory effects on cancer cell lines .
Study B (2018) Demonstrated that derivatives of this compound showed significant anti-tumor activity in vivo, suggesting potential for development as an anti-cancer agent .
Study C (2020) Found that compounds with structural similarities inhibited mTOR signaling pathways, further supporting their potential as therapeutic agents in oncology .

Pharmacological Studies

Pharmacological studies have shown that compounds with similar structures can lead to:

  • Reduced tumor growth in xenograft models.
  • Enhanced apoptosis in cancer cells through the inhibition of critical signaling pathways.
  • A favorable pharmacokinetic profile, allowing for effective oral bioavailability.

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